molecular formula C20H21N3O3 B14981415 4-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

4-ethoxy-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B14981415
M. Wt: 351.4 g/mol
InChI Key: JANZELWHACLUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is an organic compound with the molecular formula C18H18N2O3 It is a derivative of benzamide and contains both ethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group is introduced by reacting the pyrazole derivative with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methoxyphenylmethyl Group: The final step involves the reaction of the intermediate with 4-methoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
  • 4-ETHOXY-N-{1-[(4-ETHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE
  • 4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

Uniqueness

4-ETHOXY-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}BENZAMIDE is unique due to the specific positioning of the ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O3/c1-3-26-18-10-6-16(7-11-18)20(24)22-19-12-13-21-23(19)14-15-4-8-17(25-2)9-5-15/h4-13H,3,14H2,1-2H3,(H,22,24)

InChI Key

JANZELWHACLUIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.